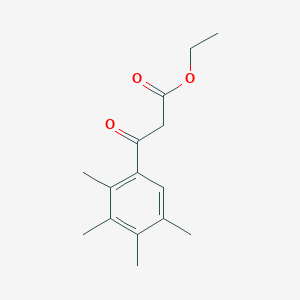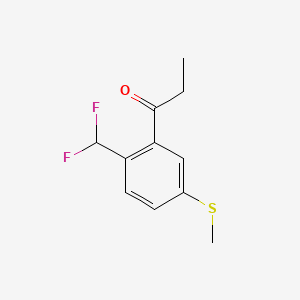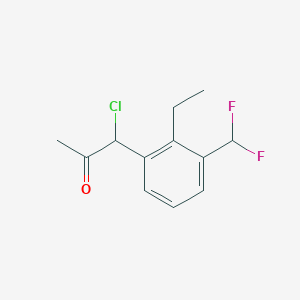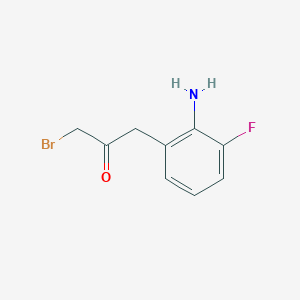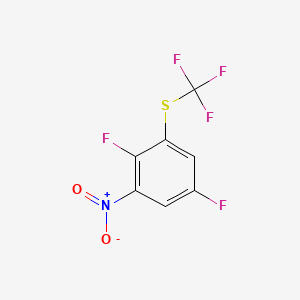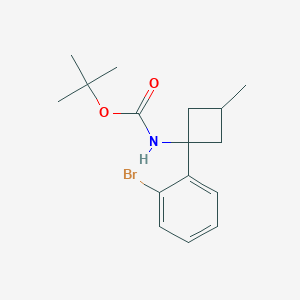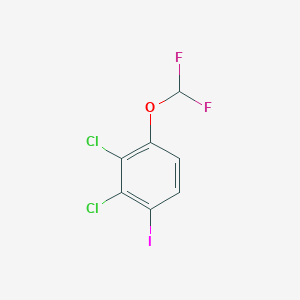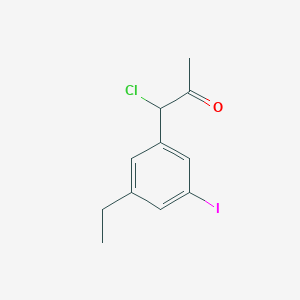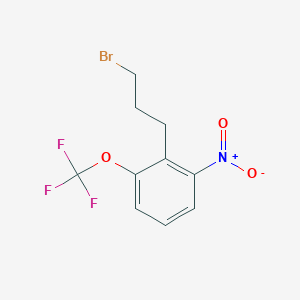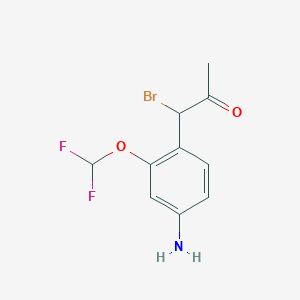
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound known for its unique structure and properties. This compound features a bromopropanone backbone with an amino group and a difluoromethoxy group attached to a phenyl ring. Its distinct chemical structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(4-Amino-2-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and difluoromethoxy group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-difluoromethoxy-phenyl)-ethanone
- 1-(4-Amino-2-difluoromethoxy-phenyl)-acetic acid
Uniqueness
Compared to similar compounds, 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one stands out due to its bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrF2NO2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI Key |
RANSQEMCBNXFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


